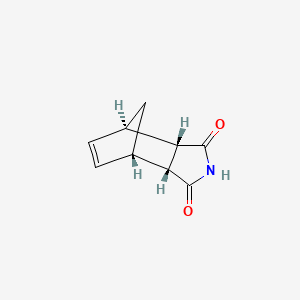
4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aalpha,4alpha,7alpha,7aalpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, closely related to the compound , has been efficiently achieved through the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. Subsequent nucleophilic opening of the epoxide yields the desired derivatives, demonstrating a versatile approach to accessing this class of compounds (Tan et al., 2016).
Molecular Structure Analysis
Research on tricyclic imides similar to the target molecule reveals significant insights into their molecular structure. The crystal structures of related compounds exhibit distinct intermolecular hydrogen-bonding interactions, which are crucial for understanding the structural dynamics of these molecules (Mitchell et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been explored through the synthesis of amino and triazole derivatives, highlighting the compound's versatility in chemical transformations. These findings pave the way for the development of novel compounds with potential biological and pharmacological applications (Tan et al., 2016).
Physical Properties Analysis
The study of the physical properties of closely related compounds through techniques such as X-ray diffraction and vibrational spectroscopy has provided detailed insights into the conformational and structural aspects of these molecules. Such analyses are essential for understanding the physical characteristics that govern the behavior of these compounds in various conditions (Torrico-Vallejos et al., 2010).
Chemical Properties Analysis
The exploration of the chemical properties of isoindole-dione derivatives has been extensive, revealing a broad spectrum of reactivity and potential for various chemical modifications. These studies underscore the compound's utility in synthetic organic chemistry and its potential as a precursor for more complex molecular architectures (Nikpour et al., 2006).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
The compound has been utilized in various chemical syntheses and reactions. It serves as a starting material in the reductive Heck reactions for the C–C coupling with aryl- and heteroaryl iodides, leading to the formation of tricyclic imides (Atbakar, Topbastekin, & Ocal, 2016). It also plays a role in the synthesis of N-aminoimides, where it contributes to the formation of crystals with distinct hydrogen bonding and electrostatic interactions (Struga et al., 2007).
Pharmacological Studies
While avoiding specific details about drug use and dosage, it's noteworthy that the compound has been involved in pharmacological research. It forms part of the structure in the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which have potential biomedical applications, including in the field of cancer research and antimicrobial activity (Tan et al., 2016).
Crystallography and Structural Analysis
This compound has been used in crystallographic studies to understand molecular structures and interactions. For example, its derivatives have been analyzed to determine structural and reactivity differences in tricyclic imides (Mitchell et al., 2013). Additionally, its role in the formation of isoindoles and isoindolines under palladium-catalyzed formate reduction has been studied, highlighting its significance in understanding chemical reactivities and molecular structures (Hou et al., 2007).
Eigenschaften
IUPAC Name |
(1S,2R,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12)/t4-,5+,6-,7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIUUMROPXDNRH-UMRXKNAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3aalpha,4alpha,7alpha,7aalpha)- | |
CAS RN |
6265-30-1 |
Source


|
| Record name | Norendimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the absorption profile of Norendimide in rats?
A: Research indicates that Norendimide exhibits favorable absorption characteristics in rats. Following oral administration, approximately 80% of the administered dose is absorbed into the systemic circulation []. This suggests that Norendimide is well-absorbed from the gastrointestinal tract in this species.
Q2: How does the elimination half-life of Norendimide compare to its parent compound, Noreximide?
A: Norendimide demonstrates a longer elimination half-life compared to its parent compound, Noreximide. Studies show that the elimination half-life of Norendimide in rats is approximately 11 hours []. In contrast, previous research reported a shorter elimination half-life for Noreximide. This difference in elimination kinetics could have implications for dosing regimens and potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

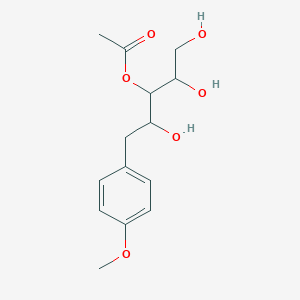
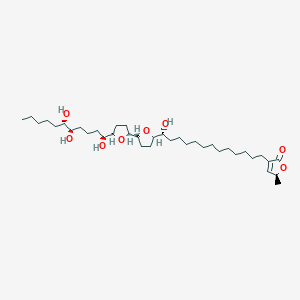
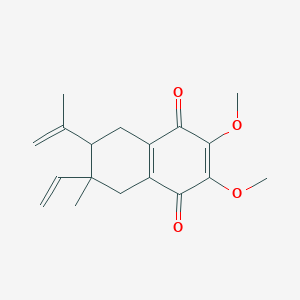
![[(1S)-2-methyl-1-phenylpropyl] N-[(2R)-3-(2,3-difluorophenyl)-2-methyl-1-(2-morpholin-4-ylethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1249131.png)
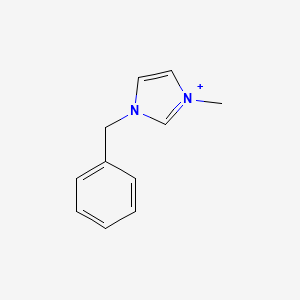


![[(2R,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1249137.png)

![(2R,3R)-2-(2-hydroxypropan-2-yl)-4,9-dimethoxy-2,3-dihydrobenzo[f][1]benzofuran-3-ol](/img/structure/B1249139.png)
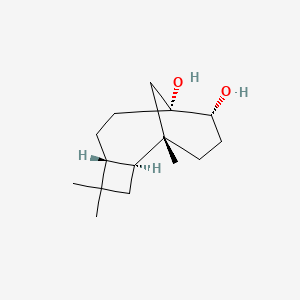


![1-Hydroxy-8,11,11-trimethylbicyclo[5.3.1]undec-7-en-9-one](/img/structure/B1249147.png)